Alpha-D-Fucose

Analytical Chemistry Enzymology Physical Chemistry

Alpha-D-Fucose (CAS 6189-71-5) is the defined α-anomer, not the equilibrium D-fucose mixture where the α-form constitutes only ~21%. Procuring the pure α-anomer eliminates the 3.2-fold concentration error inherent in generic D-fucose sources, ensuring accurate kinetic parameters (Km, Vmax, Ki) for fucosidase and fucosyltransferase assays, and reliable competitive inhibition studies of L-arabinose transport systems in E. coli.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 6189-71-5
Cat. No. B3054777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-D-Fucose
CAS6189-71-5
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m1/s1
InChIKeySHZGCJCMOBCMKK-PHYPRBDBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-D-Fucose (CAS 6189-71-5) as a Defined Anomeric Standard and Non-Metabolizable Probe


Alpha-D-Fucose (6-deoxy-α-D-galactopyranose, CAS 6189-71-5) is a monosaccharide characterized by a defined alpha-anomeric configuration at its C-1 position, with a molecular formula of C₆H₁₂O₅ and a molecular weight of 164.16 g/mol [1]. It is an enantiomer of the more common L-fucose and a structural analogue of D-galactose and L-arabinose . Its well-defined anomeric state differentiates it from equilibrium mixtures of D-fucose and its primary role as a non-metabolizable analogue for transport and induction studies distinguishes it from natural metabolic sugars [2].

Alpha-D-Fucose (CAS 6189-71-5): Why Substitution with Unspecified or L-Fucose Leads to Experimental Inconsistency


Scientific substitution of alpha-D-fucose with generic 'D-fucose' or its L-enantiomer introduces significant and quantifiable variability. Aqueous solutions of D-fucose exist as a complex equilibrium mixture, where the α-anomer constitutes only approximately 21% of the total, with the β-anomer predominating at 67% [1]. Using this mixture instead of the defined α-anomer will yield a different concentration of the active species, leading to inconsistent kinetic or binding results. Furthermore, D-fucose and L-fucose are not interchangeable; L-fucose is the primary mammalian form and a substrate for most fucosyltransferases, while D-fucose is a non-metabolizable analogue found only in specific glycosides, resulting in profoundly different biological activities .

Quantitative Evidence Guide: Direct Comparator Data for Alpha-D-Fucose (CAS 6189-71-5)


Alpha-D-Fucose is a Minor Anomer in Equilibrium Mixtures, Necessitating Pure Material for Defined Studies

At 31°C in aqueous solution, the tautomeric equilibrium of D-fucose favors the β-D-fucopyranose form at 67%, while α-D-fucopyranose is a minor component at only 21%, with furanose forms making up the remaining 12% [1]. This establishes alpha-D-fucose as a distinct, non-equilibrium chemical entity. Relying on a generic 'D-fucose' solution will result in a concentration of the α-anomer that is approximately 3.2 times lower than expected, as the β-anomer is the predominant species [1].

Analytical Chemistry Enzymology Physical Chemistry

Differential Inhibition of α-D-Galactosidase vs. α-D-Fucosidase Activity by D-Fucose

In enzyme assays using purified α-D-galactosidase from Streptomyces strains, the enzyme's α-D-galactosidase activity is strongly inhibited by D-galactose and L-arabinose but is 'scarcely' affected by D-fucose [1]. In direct contrast, the same enzyme's α-D-fucosidase activity is significantly inhibited by D-fucose, D-galactose, and L-arabinose [1]. This indicates a differential interaction of D-fucose with the enzyme's active site depending on the substrate being hydrolyzed.

Enzymology Glycobiology Biochemistry

D-Fucose as a Competitive Inhibitor of L-Arabinose Uptake in E. coli Transport Systems

In E. coli B/r, D-fucose competitively inhibits L-arabinose uptake by both high- and low-affinity transport systems [1]. This inhibition is specific to certain structural analogues. D-Galactose strongly inhibits only the high-affinity system, whereas D-fucose, D-xylose, and β-methyl-L-arabinoside inhibit both systems [1]. In contrast, D-glucose and L-lyxose show no inhibitory effect on either system, highlighting the unique transport interaction profile of D-fucose [1].

Microbiology Transport Kinetics Molecular Biology

D-Fucose Shows Distinct Inhibitory Potency Compared to Other Monosaccharides in β-Galactosidase Assays

In assays using β-galactosidase from Raphanus sativus, the monosaccharide D-fucose (10 mM) demonstrates 20% inhibition of enzyme activity [1]. This inhibition profile is distinct from other closely related sugars tested under identical conditions. For instance, L-fucose (10 mM) shows stronger inhibition at 30%, while L-arabinose (10 mM) results in 18% inhibition and D-arabinose (10 mM) in 15% inhibition [1]. The potent inhibitor D-galactose (10 mM) causes 60% inhibition [1].

Enzymology Carbohydrate Chemistry Inhibitor Screening

Substrate Specificity: D-Fucose Exhibits High Km for α-D-Galactosidase

When evaluating substrate specificity of Streptomyces 9917 S2 α-D-galactosidase, the Km value for the substrate phenyl α-D-fucoside is significantly higher than for other galactoside substrates [1]. This indicates a lower affinity of the enzyme for the fucoside substrate relative to α-D-galactosides. The study reports that both Km and Vmax values for phenyl α-D-fucoside were 'much higher' than those for p-nitrophenyl, o-nitrophenyl, and phenyl α-D-galactosides, as well as melibiose and raffinose [1].

Enzymology Kinetics Glycobiology

Application Scenarios for Alpha-D-Fucose (CAS 6189-71-5) Based on Quantitative Evidence


Enzyme Kinetic Studies Requiring Defined Anomeric Substrate Concentration

Due to the low (21%) abundance of the α-anomer in equilibrium D-fucose solutions [3], researchers conducting precise kinetic studies with fucosidases or fucosyltransferases must procure pure alpha-D-fucose (CAS 6189-71-5). Using a generic 'D-fucose' source will introduce a 3.2-fold underestimation of the α-anomer concentration, leading to inaccurate determination of kinetic parameters (Km, Vmax, Ki). This is critical for assays where the α-configuration is the active species.

Microbial Transport and Operon Induction Assays

Alpha-D-fucose serves as a non-metabolizable, competitive inhibitor of L-arabinose transport in E. coli [3]. Its specific action on both high- and low-affinity transport systems [4] makes it an essential probe for dissecting carbohydrate uptake mechanisms and for genetic studies of the ara operon. Its differential effect, compared to D-galactose and D-glucose, allows for the identification and characterization of specific transport components [4].

Glycosidase Inhibition Screening and Specificity Assays

As demonstrated by its distinct 20% inhibition of Raphanus sativus β-galactosidase, which differs quantitatively from the 30% inhibition by L-fucose and 18% by L-arabinose [3], alpha-D-fucose is a key component for specificity panels in glycosidase research. Its unique inhibition profile [4] allows researchers to differentiate enzyme isoforms and characterize active site topology based on differential sugar binding.

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